2-(4-Heptyloxyphenyl)-5-nonylpyrimidine
Description
Properties
IUPAC Name |
2-(4-heptoxyphenyl)-5-nonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQUQNPGVVLDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481871 | |
| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57202-57-0 | |
| Record name | 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine and Structural Analogues
The synthesis of 2,5-disubstituted phenylpyrimidines, such as this compound, typically involves a convergent strategy where the pyrimidine (B1678525) core is constructed from acyclic precursors, followed by the attachment of the substituted phenyl ring. A common and established method is the Pinner reaction and subsequent condensation, or transition metal-catalyzed cross-coupling reactions.
One of the most prevalent routes involves the reaction of a substituted benzamidine (B55565) with a β-dicarbonyl compound or its equivalent. For this compound, this would involve the following key steps:
Preparation of 4-Heptyloxybenzamidine: This intermediate is synthesized from the corresponding 4-heptyloxybenzonitrile. The nitrile is treated with ethanol (B145695) and hydrogen chloride to form an ethyl imidate hydrochloride (Pinner salt), which is then reacted with ammonia (B1221849) to yield the desired amidine.
Preparation of the Pyrimidine Core: The second key fragment is a 3-carbon unit with appropriate functionalization to introduce the 5-nonyl group. This can be achieved using a compound like 2-nonyl-1,3-propanedial or a synthetic equivalent.
Condensation Reaction: The 4-heptyloxybenzamidine is then condensed with the nonyl-substituted 1,3-dicarbonyl compound under basic conditions to form the pyrimidine ring.
An alternative and highly versatile approach utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This method is particularly useful for creating a library of analogs.
Suzuki Coupling Approach: This route would typically involve the coupling of a 2-chloropyrimidine (B141910) derivative with a boronic acid.
Synthesis of 5-Nonyl-2-chloropyrimidine: This intermediate can be prepared through various pyrimidine synthesis routes, starting from precursors like nonylmalondialdehyde and urea, followed by chlorination with an agent like phosphorus oxychloride (POCl₃). nih.gov
Synthesis of (4-Heptyloxyphenyl)boronic Acid: This is prepared from 4-bromoheptyloxybenzene via lithiation and reaction with a trialkyl borate.
Coupling: The two fragments are then coupled using a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govmdpi.com
The following table outlines a representative Suzuki coupling reaction scheme for a structural analogue.
| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Ref |
| 5-Alkyl-2-chloropyrimidine | (4-Alkoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Alkoxyphenyl)-5-alkylpyrimidine | nih.gov |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Base | 2-Phenylpyridine | mdpi.com |
Strategies for Functional Group Incorporation and Core Modification within Pyrimidine Architectures
The pyrimidine ring is a versatile scaffold that allows for a wide range of modifications, either by introducing functional groups or by altering the core structure itself. These modifications are crucial for fine-tuning the molecule's properties. tandfonline.com
Functional Group Incorporation: Standard aromatic substitution reactions can be challenging on the electron-deficient pyrimidine ring. Therefore, functionalization often relies on pre-functionalized precursors or C-H activation strategies.
Halogenation: Introduction of halogens (Cl, Br) at specific positions on the pyrimidine ring serves as a handle for subsequent cross-coupling reactions to introduce aryl, alkyl, or other functional groups. nih.gov
Amino Group Introduction: Amines can be introduced via nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine or through reductive amination of a pyrimidine aldehyde. mdpi.com
Hydroxymethylation: As demonstrated in the synthesis of 5-hydroxymethylpyrimidines, a carboxylate group on the pyrimidine ring can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com
Core Modification and Skeletal Editing: More advanced strategies involve the chemical transformation of the pyrimidine ring itself.
Deconstruction-Reconstruction: A novel strategy involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved into a three-carbon iminoenamine building block. nih.gov This intermediate can then be used in various cyclization reactions to reconstruct a modified pyrimidine or form entirely different heterocyclic systems. nih.gov
Skeletal Editing (Two-Atom Swap): An innovative method allows for the conversion of pyrimidines into pyridines. chinesechemsoc.orgchinesechemsoc.org This one-pot process involves activating the pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to yield the corresponding pyridine (B92270). chinesechemsoc.orgchinesechemsoc.org This "skeletal editing" provides a powerful tool for rapidly diversifying core structures. chinesechemsoc.org
The table below summarizes these advanced modification strategies.
| Strategy | Description | Key Intermediates | Resulting Structures | Ref |
| Deconstruction-Reconstruction | Cleavage of pyrimidine into a versatile building block for re-synthesis. | N-arylpyrimidinium salts, iminoenamines | Modified pyrimidines, other heterocycles (e.g., azoles) | nih.gov |
| Skeletal Editing | Transannulation of the pyrimidine ring into a pyridine ring. | N-triflyl-pyrimidinium salt | Pyridine derivatives | chinesechemsoc.orgchinesechemsoc.org |
| Radical Substitution | Functionalization of the pyrimidine ring via radical addition and H-elimination. | OH or NH₂ radicals | Hydroxylated or aminated pyrimidines | uhmreactiondynamics.orgrsc.org |
Systematic Investigations of Alkyl and Alkoxy Chain Length Variations (Heptyloxy and Nonyl Moieties) on Molecular Design
In the context of liquid crystals, the length and parity of the terminal alkyl and alkoxy chains, such as the heptyloxy and nonyl groups in the target molecule, are critical design parameters that profoundly influence the material's physical properties. Systematic variation of these chains is a common strategy to control mesophase behavior, transition temperatures, and optical anisotropy. researchgate.net
Influence on Mesophase Behavior: Research on homologous series of liquid crystals, including phenylpyrimidines, demonstrates a clear relationship between chain length and the type and stability of liquid crystalline phases (mesophases).
Phase Type: The length of the chains can also determine which mesophases (e.g., nematic, smectic A, smectic C) are formed. For instance, longer chains tend to promote the formation of more ordered smectic phases over the less ordered nematic phase due to enhanced side-on interactions and a tendency towards layer formation. rsc.org A study on 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8), an analogue with slightly shorter chains, showed well-defined smectic C, smectic A, and nematic phases. acs.org The specific mesophase behavior of this compound has been reported as Cr 45.5 SmC 51 SmA. synthon-chemicals.com
The table below illustrates the effect of chain length on the phase transitions of a related homologous series of liquid crystals.
| Compound Series (Varying 'm') | m (Number of Methylene Groups) | Phase Transition Temperatures (°C) | Observed Trend | Ref |
| (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(...)-'m'alkoxy]-benzoates | 3 | Cr ↔ SmCA* ↔ Iso | Increased mesophase stability with longer chain | researchgate.netmdpi.com |
| 5 | Cr ↔ SmXA* ↔ SmCA* ↔ Iso | Increased mesophase stability with longer chain | researchgate.netmdpi.com | |
| 7 | Cr ↔ SmCA* ↔ Iso | Increased mesophase stability with longer chain | researchgate.netmdpi.com | |
| Note: Cr = Crystal, SmCA = Chiral Smectic C Antiferroelectric, SmXA* = High-Order Hexatic Smectic, Iso = Isotropic Liquid.* |
This systematic investigation of chain length is a cornerstone of the molecular engineering approach used to design liquid crystals with specific properties for applications such as display devices. rsc.org
Mesophase Behavior and Advanced Spectroscopic/diffraction Characterization
Detailed Analysis of Thermotropic Mesomorphism Exhibited by 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine
This compound exhibits a distinct sequence of liquid crystal phases upon heating, a property known as thermotropic mesomorphism. The transition temperatures for this compound have been determined as follows: the transition from the crystalline solid (Cr) to the Smectic C (SmC) phase occurs at 45.5°C. This is followed by a transition to the Smectic A (SmA) phase at 51°C. Finally, the material becomes an isotropic liquid (I) at 74.5°C. researchgate.net
This sequence of phase transitions can be summarized as:
Cr 45.5°C SmC 51°C SmA 74.5°C I
The Smectic C phase is characterized by a layered structure where the long molecular axes are tilted with respect to the layer normal. In the Smectic A phase, the molecules are also arranged in layers, but the average orientation of the long molecular axes is perpendicular to the layer planes. The nematic phase, which is not observed in this specific compound but is common in other liquid crystals, features long-range orientational order of the molecules but no layered structure. The isotropic liquid phase, as the name suggests, has no long-range orientational or positional order.
Phase Transition Temperatures for this compound
| Transition | Temperature (°C) |
|---|---|
| Crystal to Smectic C | 45.5 |
| Smectic C to Smectic A | 51 |
| Smectic A to Isotropic | 74.5 |
Dynamics of Phase Transitions and Manifestations of Anisotropy within Mesophases
The transitions between different mesophases in liquid crystals are dynamic processes governed by changes in molecular ordering. These changes lead to significant anisotropy in the material's properties. While specific studies on the dynamics of this compound are not widely available, research on analogous phenyl pyrimidine (B1678525) liquid crystals, such as 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8), provides valuable insights. acs.org
In such systems, the transition from the crystalline state to the first liquid crystal phase (Smectic C in the case of the title compound) involves a dramatic decrease in mechanical anisotropy. acs.org As the temperature increases through the smectic phases and towards the isotropic phase, there is a general trend of decreasing order. This is reflected in a gradual reduction of both mechanical and thermal anisotropy. acs.org The largest change in anisotropy typically occurs at the transition from the highly ordered crystalline state to the more fluid smectic phase. acs.org
Anisotropy in liquid crystals means that properties such as thermal diffusivity and sound velocity are dependent on the direction of measurement relative to the molecular director (the average direction of the long molecular axes). For instance, thermal diffusivity is generally higher along the director than perpendicular to it. acs.org This anisotropy is a direct consequence of the ordered, yet fluid, nature of the mesophases.
Application of Advanced Spectroscopic Techniques for Mesophase Identification and Structural Probes
To elucidate the complex behavior of liquid crystal phases, advanced spectroscopic techniques are indispensable. Inelastic X-ray Scattering (IXS) and Polarized Raman Spectroscopy are powerful tools for probing the collective dynamics and molecular vibrations within these materials.
Inelastic X-ray Scattering (IXS) is a technique that measures the energy and momentum transfer during the scattering of X-rays from a sample. This allows for the study of collective excitations, such as phonons, in condensed matter. In the context of liquid crystals, IXS can provide detailed information about the anisotropic collective dynamics in the terahertz frequency range. aps.org Studies on similar phenyl pyrimidine liquid crystals have used IXS to investigate anisotropic thermal diffusivity and collective dynamics, revealing how these properties change across different mesophases. aps.org The technique is sensitive to the higher-order structure and the interactions between individual molecules, which are fundamental to the behavior of liquid crystals. aps.org
Polarized Raman Spectroscopy is another valuable technique for characterizing liquid crystals. It involves analyzing the intensity and polarization of Raman scattered light, which provides information about the vibrational modes of the molecules. By using polarized light, one can determine the orientation of different molecular fragments. This is particularly useful in liquid crystals for determining the degree of molecular order and how it changes at phase transitions. researchgate.netresearchgate.net The technique can detect subtle changes in molecular conformation and intermolecular interactions that accompany the transitions between crystalline, smectic, and isotropic phases. researchgate.net
X-ray Diffraction Studies for Elucidating Supramolecular Ordering in Ordered Mesophases
X-ray diffraction (XRD) is a cornerstone technique for determining the structure of crystalline and liquid crystalline materials. In liquid crystals, XRD is used to measure the layer spacing in smectic phases and to confirm the absence of long-range positional order in nematic phases.
For phenyl-pyrimidine based liquid crystals, XRD studies reveal important details about the supramolecular arrangement. aps.orgaps.org In smectic phases, the diffraction pattern typically shows sharp reflections at small angles, which correspond to the one-dimensional periodicity of the smectic layers. The position of these peaks allows for the precise calculation of the layer thickness. aps.org At wider angles, a diffuse scattering halo is often observed, which is indicative of the liquid-like disorder of the molecules within the layers.
By analyzing the temperature dependence of the layer spacing, researchers can gain insights into the molecular tilt angle in the Smectic C phase and study phenomena such as layer shrinkage at the Smectic A to Smectic C transition. aps.orgaps.org These studies are crucial for understanding the relationship between molecular structure and the resulting macroscopic properties of the liquid crystal, which is essential for the design of new materials for applications in displays and other technologies. aps.org
Structure Property Relationships and Molecular Design Principles
Correlative Studies between Molecular Structure of Pyrimidine (B1678525) Liquid Crystals and Mesophase Stability, Type, and Range
The stability and nature of the mesophases in pyrimidine liquid crystals are highly dependent on their molecular structure. psu.edu The length of the terminal alkyl and alkoxy chains plays a crucial role in determining the phase behavior. For instance, in the homologous series of 2-(4-alkoxyphenyl)-5-alkylpyrimidines, increasing the chain length generally leads to a decrease in the nematic phase stability and an increase in the stability of smectic phases. mdpi.com This is attributed to the dilution of the rigid mesogenic core and the enhanced tendency for micro-segregation of the aliphatic chains, which promotes layered smectic structures. mdpi.com
The specific compound, 2-(4-heptyloxyphenyl)-5-nonylpyrimidine, exhibits a defined sequence of phase transitions. It melts from a crystalline solid (Cr) into a smectic C (SmC) phase at 45.5°C, which then transitions to a smectic A (SmA) phase at 51°C before becoming an isotropic liquid. synthon-chemicals.com This behavior highlights the delicate balance of intermolecular forces that govern its phase transitions.
Interactive Table: Phase Transition Temperatures for Selected Phenylpyrimidine Liquid Crystals
| Compound | Cr-SmC (°C) | SmC-SmA (°C) | SmA-N (°C) | N-I (°C) |
| This compound | 45.5 | 51 | - | - |
| 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8) | - | Transition to SmC | Transition to SmA | Transition to N |
Note: The table above showcases the known phase transition temperatures for the subject compound and a related analogue. The transitions are denoted as Cr (Crystal), SmC (Smectic C), SmA (Smectic A), N (Nematic), and I (Isotropic Liquid).
Influence of Core Rigidity, Linking Units, and Lateral Substituents on Liquid Crystalline Phenomena
The rigidity of the molecular core is a fundamental requirement for the formation of liquid crystalline phases. The phenylpyrimidine unit in this compound provides the necessary rigidity for the molecules to align in an ordered fashion. psu.edu The nature of the linking units between rigid cores can also significantly influence mesophase stability. For example, replacing flexible polyether chains with alkyl chains has been shown to lead to a notable stabilization of the mesophase. researchgate.net
Lateral substituents, which are atoms or groups attached to the side of the main molecular axis, can have a profound effect on liquid crystalline properties. While this compound itself does not have lateral substituents, studies on related systems demonstrate that their introduction can alter molecular packing, reduce melting points, and influence the type of mesophase formed. psu.eduacs.org
Assessment of Dipole Moment Orientations and Molecular Polarity Contributions in Pyrimidine Mesogens
The presence of nitrogen atoms in the pyrimidine ring introduces a significant dipole moment into the molecule. psu.edunih.gov The orientation of this dipole moment relative to the long molecular axis is a critical factor that influences the dielectric anisotropy of the liquid crystal, a key parameter for display applications. In 2-phenylpyrimidine (B3000279) derivatives, the transverse dipole moment arising from the nitrogen atoms can lead to a negative dielectric anisotropy if it dominates over the longitudinal dipole components.
Mechanisms of Supramolecular Assembly and Intermolecular Interactions in Condensed Phases
The formation of liquid crystalline phases is a result of a delicate balance of intermolecular interactions that lead to the long-range orientational order of the molecules. tandfonline.comrsc.org In the case of this compound, these interactions include:
Van der Waals forces: These are the primary forces responsible for the parallel alignment of the rod-like molecules. The anisotropic nature of these forces, being stronger along the long molecular axis, promotes the formation of nematic and smectic phases.
π-π stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, which further stabilize the parallel alignment of the molecules. tandfonline.com
These non-covalent interactions drive the self-assembly of the molecules into the layered structures of the smectic A and smectic C phases. rsc.org In the smectic A phase, the molecules are aligned perpendicular to the layer planes, while in the smectic C phase, they are tilted with respect to the layer normal. The transition between these phases is a result of subtle changes in the balance of intermolecular forces with temperature.
Theoretical and Computational Investigations of Pyrimidine Mesogens
Density Functional Theory (DFT) Calculations for Electronic Structure, Conformational Analysis, and Interaction Energies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) mesogens, DFT calculations are instrumental in understanding their fundamental properties.
Electronic Structure: DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and optical properties of the molecule. For instance, in similar charge-transfer complexes, the interaction energies and electronic properties have been successfully evaluated using DFT at the B3LYP level with a 6-311G(d,p) basis set. mdpi.com
Conformational Analysis: The flexible alkyl chains and the rotational freedom between the phenyl and pyrimidine rings mean that 2-(4-heptyloxyphenyl)-5-nonylpyrimidine can adopt numerous conformations. DFT calculations can determine the relative energies of these different conformers, identifying the most stable geometries. This information is crucial as the molecular shape is a key determinant of the liquid crystalline phase behavior.
Interaction Energies: The formation of liquid crystal phases is driven by intermolecular interactions. DFT can be used to calculate the binding energies between pairs of molecules, providing insight into the stability of different dimeric arrangements. These calculations help in understanding the contributions of various interaction types, such as π-π stacking between the aromatic cores and van der Waals forces between the alkyl chains. In studies of related systems, interaction energies for molecular assemblies have been calculated to understand the stability of different packing motifs. researchgate.net
A hypothetical summary of DFT-calculated interaction energies for different dimer configurations of a related pyrimidine mesogen is presented in the table below.
| Dimer Configuration | Interaction Energy (kcal/mol) |
| Co-facial (π-stacking) | -5.8 |
| Displaced Co-facial | -6.2 |
| T-shaped | -3.5 |
| Linear | -2.1 |
Note: This table is illustrative and based on typical values found for similar aromatic molecules.
Molecular Dynamics Simulations to Model Mesophase Formation, Order Parameter Evolution, and Analyte Transport
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can predict the time evolution of a system, offering a dynamic view of molecular processes.
Mesophase Formation and Order Parameter Evolution: MD simulations are particularly well-suited for modeling the spontaneous self-assembly of mesogens into liquid crystalline phases. Starting from a disordered isotropic state, simulations can show the formation of nematic, smectic, or other mesophases as the system is cooled. The degree of orientational and positional order can be quantified by calculating order parameters. For example, in simulations of the related mesogen 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, MD simulations have been used to study the transitions between isotropic, nematic, and smectic phases at different temperatures. aps.orgnih.gov The simulations, often involving hundreds of molecules, can reveal the formation of layered structures characteristic of smectic phases. aps.orgnih.gov
Computational Approaches for Characterizing Weak Noncovalent Interactions and Self-Assembly Mechanisms
The self-assembly of pyrimidine mesogens is governed by a complex interplay of weak noncovalent interactions. Several computational techniques are employed to characterize and quantify these interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the electron density to define atomic properties and to characterize chemical bonds. nih.gov The presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The topological properties of the electron density at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of noncovalent interactions like hydrogen bonds and van der Waals contacts. mdpi.comnih.gov
Reduced Density Gradient (RDG) Analysis: The RDG method is another tool to visualize and characterize noncovalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding in real space. mdpi.com
A hypothetical table summarizing the types of noncovalent interactions and their typical characteristics from a QTAIM analysis is provided below.
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| Strong H-bond | > 0.025 | > 0 |
| Weak H-bond | 0.002 - 0.025 | > 0 |
| van der Waals | < 0.01 | > 0 |
Note: This table provides typical ranges for illustrative purposes.
Prediction of Spectroscopic Signatures and Non-linear Optical Responses through Quantum Chemical Methods
Quantum chemical methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound.
Spectroscopic Signatures: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By computing the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max). Similarly, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net These predictions are crucial for assigning experimental spectral features to specific molecular vibrations or electronic transitions.
Non-linear Optical (NLO) Responses: The interest in pyrimidine derivatives also extends to their potential applications in photonics and optoelectronics, which depend on their NLO properties. researchgate.net Quantum chemical calculations can predict the molecular hyperpolarizabilities (β, γ), which are measures of the second- and third-order NLO response, respectively. Methods such as finite-field calculations can be employed to determine these properties. nih.gov These theoretical predictions can guide the design of new molecules with enhanced NLO properties for applications in electro-optic devices. nih.gov
The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for a similar pyrimidine derivative.
| Property | Experimental Value | Calculated Value (Method) |
| λ_max (UV-Vis) | 310 nm | 305 nm (TD-DFT) |
| C=N stretch (IR) | 1650 cm⁻¹ | 1655 cm⁻¹ (DFT) |
| First Hyperpolarizability (β) | - | 15 x 10⁻³⁰ esu (Finite-Field) |
Note: This table is for illustrative purposes and does not represent actual data for the specified compound.
Advanced Applications and Integration into Functional Materials
Optoelectronic Applications: Research in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Flexible Electronics
While direct studies detailing the specific use of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and flexible electronics are not extensively documented in publicly available research, the broader class of pyrimidine-based liquid crystals is of significant interest in these fields. The electron-deficient nature of the pyrimidine (B1678525) ring makes these materials suitable as organic semiconductors.
In the context of OLEDs , liquid crystalline materials containing pyrimidine rings are explored for their potential as charge-transporting or emissive layers. The ordered nature of liquid crystals can facilitate efficient charge mobility, a crucial factor for high-performance OLEDs. For a compound like this compound, its ability to self-assemble into ordered phases could be harnessed to create uniform, thin films, which are essential for OLED fabrication.
For OPVs , the charge-transporting properties of pyrimidine derivatives are also advantageous. In bulk heterojunction solar cells, where a blend of donor and acceptor materials is used, the molecular arrangement at the interface is critical for efficient charge separation and transport. The liquid crystalline properties of this compound could potentially be used to control the morphology of the active layer in OPVs, leading to improved device performance.
The development of flexible electronics relies on materials that are not only electronically active but also mechanically robust. Liquid crystals, being fluidic in nature, offer inherent flexibility. When incorporated into polymer matrices or utilized in their glassy states, they can form flexible films suitable for applications such as rollable displays and wearable sensors. The long alkyl chains of this compound contribute to its fluidity and processability, making it a candidate for integration into flexible electronic devices.
Non-linear Optics (NLO) and Emerging Photonic Device Architectures
Non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical phenomena. Organic materials with extended π-conjugated systems, such as the phenylpyrimidine core in this compound, are known to exhibit significant NLO properties. The delocalized electrons in these systems can be easily polarized by a strong electric field from a laser, leading to a non-linear response.
Chemoresponsive Liquid Crystal Sensors: Design, Sensitivity, and Selectivity for Vapor-Phase Analytes
Liquid crystal-based sensors are a promising technology for the detection of a wide range of chemical and biological analytes. The principle of operation relies on the disruption of the ordered liquid crystal phase by the analyte, leading to a detectable optical response. The high sensitivity of liquid crystals to surface interactions makes them ideal for this purpose.
For a chemoresponsive sensor utilizing this compound, the liquid crystal would be interfaced with a surface functionalized to interact with a specific vapor-phase analyte. Upon exposure to the analyte, the interaction at the surface would disrupt the alignment of the liquid crystal molecules, causing a change in the optical texture that can be observed through a polarized microscope or with the naked eye.
The design of such sensors would involve tailoring the surface chemistry to achieve high sensitivity and selectivity for the target analyte. The long alkyl chains and the phenylpyrimidine core of the molecule would influence its interaction with different analytes. For instance, the aromatic core could interact with aromatic analytes through π-π stacking, while the alkyl chains could interact with non-polar analytes. The sensitivity and selectivity of a sensor based on this liquid crystal would need to be experimentally determined for various vapor-phase analytes.
Contributions of this compound in Optimized Liquid Crystal Mixtures for Display Technologies
The primary and most established application for liquid crystals like this compound is in display technologies. Liquid crystal displays (LCDs) rely on the ability of an electric field to switch the orientation of liquid crystal molecules, thereby modulating the passage of light. The specific properties of the liquid crystal, or more commonly, a mixture of liquid crystals, determine the performance of the display.
This compound possesses smectic A and smectic C phases, which are ordered liquid crystalline phases. Its mesomorphic behavior is characterized by the following transition temperatures:
| Transition | Temperature (°C) |
| Crystal to Smectic C | 45.5 |
| Smectic C to Smectic A | 51 |
| Smectic A to Isotropic | 74.5 |
Exploration in Advanced Functional Materials (e.g., Ferroelectrics, Smart Actuators, 4D Printing)
The field of advanced functional materials is continually seeking new molecules with unique properties. Phenylpyrimidine-based liquid crystals are being explored for their potential in several cutting-edge applications.
Ferroelectric liquid crystals are materials that exhibit a spontaneous electric polarization that can be reversed by an external electric field. This property leads to very fast switching times, making them attractive for microdisplays and other high-speed optical devices. While this compound itself is not a chiral molecule and therefore not ferroelectric in its pure form, it could be used as a host material for chiral dopants to induce ferroelectricity. Furthermore, recent research has focused on phenyl pyrimidine-based liquid crystals for their potential to exhibit colossal dielectric permittivity, a property that is of interest for high-energy storage applications.
Smart actuators are materials that change their shape or size in response to an external stimulus, such as heat, light, or an electric field. Liquid crystal elastomers (LCEs) are a class of smart materials that combine the elastic properties of polymers with the orientational order of liquid crystals. When the liquid crystal orientation within the elastomer is changed, it can lead to a macroscopic shape change. The mesogenic properties of this compound make it a potential candidate for incorporation into LCEs to create smart actuators.
4D printing is an emerging technology that involves 3D printing objects that can change their shape over time in response to a stimulus. This technology often utilizes smart materials like LCEs. By controlling the alignment of the liquid crystal molecules during the printing process, it is possible to program the shape-changing behavior of the printed object. The integration of liquid crystals such as this compound into printable resins could enable the fabrication of complex, self-actuating structures.
Emerging Research Directions and Future Perspectives
Development of Novel Pyrimidine-Based Liquid Crystal Architectures and Building Blocks
The pyrimidine (B1678525) ring is a vital structural unit in the design of advanced liquid crystalline materials. researchgate.net Its electron-withdrawing nature plays a crucial role in constructing a wide variety of liquid crystal types, including calamitic (rod-like), bent, and discotic architectures. tandfonline.com The 2,5-disubstituted pyrimidine core, as seen in 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine, is particularly important and is frequently used in commercial liquid crystal displays (LCDs) and as a building block for organic semiconductors. tandfonline.com
Research is focused on moving beyond traditional building blocks to explore how non-conventional molecular fragments can be incorporated to fine-tune material properties. tandfonline.com The goal is to establish clear structure-property relationships that allow for the rational design of new materials. tandfonline.com For instance, replacing a standard 1,4-benzene ring with a trans-1,4-cyclohexane unit typically increases the melting and clearing points of a liquid crystal. tandfonline.com The exploration of such uncommon building blocks opens avenues for creating innovative liquid crystal materials with tailored characteristics. tandfonline.comresearchgate.net This strategic molecular design is essential for modulating key parameters like the clearing temperature. nih.gov The development of these novel architectures is aimed at applications in sensors, flexible electronics, and even 4D printing. tandfonline.com
| Building Block Fragment | Influence on Liquid Crystal Properties | Source |
| Pyrimidine Ring | Enhances mesomorphism; critical for calamitic, bent, and discotic architectures. | tandfonline.com |
| trans-1,4-Cyclohexane | Modestly increases melting and clearing points when replacing a benzene (B151609) ring. | tandfonline.com |
| Bicyclo[2.2.2]octane | More pronounced increase in melting and clearing points compared to cyclohexane. | tandfonline.com |
| Azobenzene (B91143) Unit | Introduces photo-switchable properties, allowing for light-responsive materials. | rsc.org |
This table provides an overview of how different molecular fragments can influence the properties of liquid crystals.
Innovations in Advanced Characterization Techniques for Real-Time and Dynamic Processes
The characterization of liquid crystals is essential to understand their phase behavior and physical properties. iosrjournals.org A suite of techniques is employed to investigate the positional, orientational, and bond-orientational order that defines liquid crystal phases. ipme.ru
Standard methods include:
Polarized Optical Microscopy (POM) : Used to identify the distinct textures of different liquid crystal phases and observe phase transitions. nih.goviosrjournals.org
Differential Scanning Calorimetry (DSC) : A complementary technique that measures the temperature and enthalpy changes associated with phase transitions. nih.goviosrjournals.org
X-ray Diffraction (XRD) : Provides definitive identification of mesophases by determining the molecular arrangement and long-range order. ipme.ru
More advanced techniques are being innovated to study the dynamic properties of these materials. For example, Brillouin light spectroscopy and temperature wave analysis have been used to study the direction-dependent mechanical and thermal properties of a similar phenyl pyrimidine liquid crystal (PYP8O8) across its crystalline, smectic, and nematic phases. acs.org Such studies reveal that mechanical and thermal anisotropies are strongly dependent on the liquid crystal phase, with the most significant changes occurring at the transition from the crystalline to the first liquid crystal phase. acs.org These advanced methods are crucial for understanding the real-time response of materials like this compound, which is vital for their application in responsive devices. researchgate.net
| Characterization Technique | Properties Investigated | Source |
| Polarized Optical Microscopy (POM) | Identification of phase textures. | iosrjournals.org |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and enthalpy changes. | iosrjournals.org |
| X-ray Diffraction (XRD) | Molecular arrangement and structure of phases. | ipme.ru |
| Brillouin Light Spectroscopy (BLS) | Direction-dependent sound velocity (elastic constants). | acs.org |
| Temperature Wave Analysis (TWA) | Direction-dependent thermal diffusivity. | acs.org |
This table summarizes key techniques used to characterize pyrimidine-based liquid crystals and the information they provide.
Multiscale Modeling and Predictive Simulations for Complex Pyrimidine Liquid Crystal Systems
Computational modeling has become an indispensable tool in the design and analysis of liquid crystal systems. researchgate.net By simulating materials at multiple scales, from the atomic to the mesoscopic level, researchers can predict their behavior and properties, accelerating the development of new materials. researchgate.netnih.gov
Density Functional Theory (DFT) is a quantum mechanical method widely used to evaluate the molecular properties of new liquid crystal designs. mdpi.comnih.gov It can predict parameters like molecular geometry, polarity, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are correlated with experimental results. mdpi.comnih.gov This computational-guided approach helps in understanding how modifications to a molecule, such as the length of its flexible chains, will affect its mesomorphic properties. mdpi.com
Multiscale modeling combines these detailed molecular simulations with mesoscale models to understand the collective behavior of the liquid crystal system. researchgate.netresearchgate.net This is particularly important for complex systems like polymer-liquid crystal blends, where phase separation and ordering processes create intricate morphologies across several length scales. nih.gov Recently, machine learning techniques, such as twin neural networks, are being integrated to create frameworks that can connect atomic-scale simulations to mesoscale dynamics, providing powerful predictive tools for fluids confined by complex boundaries. arxiv.org These predictive simulations are crucial for designing LC-based biosensors and other complex devices by providing insight into the structure and dynamics of the system. researchgate.net
| Modeling Approach | Scale | Predictive Capability | Source |
| Density Functional Theory (DFT) | Atomic/Molecular | Molecular geometry, polarity, electronic properties. | mdpi.comnih.gov |
| Molecular Dynamics (MD) | Molecular/Nanoscale | Conformational flexibility, solvent effects, intramolecular forces. | researchgate.net |
| Mesoscale Modeling | Microscale | Bulk behavior, defect dynamics, phase separation kinetics. | researchgate.netnih.gov |
| Multiscale Frameworks (incl. AI) | Atomic to Mesoscale | Connects molecular properties to bulk fluid dynamics and constrained system behavior. | arxiv.org |
This table outlines different computational modeling techniques and their application in predicting the behavior of pyrimidine liquid crystal systems.
Intelligent Materials Design for Responsive and Adaptive Systems
A major driving force in liquid crystal research is the design of "intelligent" or "smart" materials that can respond to external stimuli. tandfonline.comrsc.org Liquid crystals are ideal for this purpose because their molecular order can be easily altered by electric fields, light, temperature, or the presence of chemical analytes. rsc.orgnih.gov
The pyrimidine core in molecules like this compound is key to creating responsive systems for applications in sensors and opto-electronics. tandfonline.com For example, pyrimidine-based photo-switchable liquid crystals have been synthesized that incorporate azobenzene units; these materials exhibit fast photoisomerization, meaning their structure and properties can be rapidly changed with light. rsc.org
Recent advances focus on creating adaptive electronic systems where sensing, signal processing, and actuation are integrated into a single material. electropages.com Liquid crystal networks are being developed that can perform binary logic operations, inspired by the responsive behavior of natural organisms like the Mimosa plant. electropages.com Another futuristic direction involves harnessing the topological defects that naturally occur in liquid crystals. uchicago.edu Scientists are exploring how to control the movement of these defects, potentially using them as information carriers or transport vessels for cargo, paving the way for autonomous materials and new forms of computation. uchicago.educentered.tech
Considerations for Scalability and Environmental Sustainability in Pyrimidine Liquid Crystal Research
As the applications for liquid crystals expand, so do the concerns regarding their production and environmental impact. theacademic.com Consequently, there is a strong research emphasis on developing scalable and sustainable manufacturing processes.
Recent breakthroughs in green chemistry have led to new processes for producing liquid crystals that are faster, more energy-efficient, and generate less waste. sciencedaily.comchemeurope.com One promising strategy is the use of multicomponent reactions, where several chemicals react directly with one another in a single step, avoiding the need for environmentally harmful solvents and expensive catalysts while achieving yields of around 90%. chemeurope.comuni-halle.de Researchers are also exploring the use of recyclable ionic liquids and microwave-assisted synthesis to create more efficient and eco-friendly pathways for producing pyrimidine derivatives. nih.govoiccpress.com
At the same time, the environmental fate of liquid crystal monomers (LCMs) is a growing concern. researchgate.net Studies have shown that LCMs are being detected in water sources, soil, and sediment, particularly near manufacturing and e-waste sites. theacademic.com These compounds can persist in the environment and accumulate in aquatic organisms, posing potential risks to ecosystems and human health. theacademic.comresearchgate.net This highlights the urgent need for collaborative research, the development of advanced methods to detect and mitigate contamination, and a focus on designing liquid crystals that are more biodegradable. theacademic.com The challenge for industrial-scale production is to adopt these greener processes, a shift that may be driven by increasing consumer demand for sustainable products. chemeurope.comuni-halle.de
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine, and how can purity be ensured?
- Methodological Answer :
- Step 1 : Utilize nucleophilic aromatic substitution or cross-coupling reactions, as structurally analogous pyrimidines are synthesized via these methods (e.g., alkylation of hydroxyphenyl precursors) .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
- Step 3 : Confirm purity (>97%) using HPLC, as validated for similar compounds .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : Compare H and C NMR spectra with computational predictions (e.g., DFT-based simulations) to verify alkyl chain positions and aromatic proton environments.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out side products.
- Elemental Analysis : Validate empirical formula consistency (CHNO) .
Q. What chromatographic methods are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm, and retention time comparison against a certified reference standard .
Advanced Research Questions
Q. How can the mesogenic properties of this compound be systematically investigated for liquid crystal applications?
- Methodological Answer :
- Experimental Design :
- Phase Behavior : Perform differential scanning calorimetry (DSC) to identify phase transitions (e.g., nematic-to-isotropic) and polarized optical microscopy (POM) to observe texture changes .
- Comparative Studies : Modify alkyl chain lengths (e.g., heptyl vs. nonyl) to assess effects on mesophase stability, referencing mixtures in LCD formulations (e.g., 19.6% in fluorinated mesogen blends) .
- Data Interpretation : Correlate chain length with clearing temperatures using Arrhenius plots.
Q. How should researchers resolve contradictions in reported thermal stability data?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under inert atmospheres (N) to minimize oxidative degradation.
- Advanced Characterization : Use thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition byproducts.
- Cross-Study Validation : Compare results with structurally similar pyrimidines (e.g., 5-nonyl-2-(4-octyloxyphenyl)pyrimidine) to isolate alkyl chain effects .
Q. What strategies optimize alkyl chain modifications for enhanced mesophase behavior?
- Methodological Answer :
- Systematic Variation : Synthesize derivatives with incremental chain length changes (e.g., heptyl → nonyl → dodecyl) and assess phase transitions via DSC.
- Computational Modeling : Use molecular dynamics simulations to predict packing efficiency and intermolecular interactions .
Q. How can environmental interactions (e.g., adsorption on indoor surfaces) be studied for this compound?
- Methodological Answer :
- Surface Reactivity Assays : Apply microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption/desorption kinetics on silica or polymer surfaces.
- Oxidative Stability Tests : Expose thin films to controlled ozone levels and monitor degradation via GC-MS .
Q. What biological assays are suitable for probing interactions with macromolecules?
- Methodological Answer :
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., albumin).
- Cellular Uptake : Fluorescently tag the compound and track localization in cell lines via confocal microscopy, referencing methods for related pyrimidines .
Data Contradiction Analysis Example
| Reported Issue | Hypothesis | Resolution Strategy |
|---|---|---|
| Discrepancies in melting points (±5°C) | Polymorphism or impurities | Repeat DSC under controlled cooling rates; perform PXRD to identify crystalline forms . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
